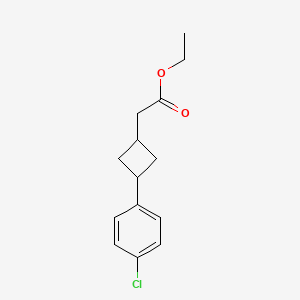

Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate

Description

Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate is a synthetic ester featuring a cyclobutane ring substituted with a 4-chlorophenyl group and an acetoxyethyl side chain. Cyclobutyl groups are known to influence steric effects and conformational rigidity, which can modulate solubility and metabolic stability—critical factors in drug design . The ethyl ester group likely serves as a prodrug moiety, enhancing bioavailability through hydrolysis to the active carboxylic acid .

Properties

Molecular Formula |

C14H17ClO2 |

|---|---|

Molecular Weight |

252.73 g/mol |

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)cyclobutyl]acetate |

InChI |

InChI=1S/C14H17ClO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3 |

InChI Key |

VPVGEWJDCLPQSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . The reaction conditions often include the use of boron reagents, such as organoboron compounds, and mild reaction conditions to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclobutane have demonstrated selective activity against tumor cells while sparing normal cells, suggesting a potential for developing targeted therapies.

Case Study:

- A study on cyclobutane derivatives found that certain modifications enhanced their anticancer activity, leading to the development of new candidates for clinical trials .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that ethyl esters can disrupt bacterial membranes, making them effective against a range of pathogens.

Data Table: Antimicrobial Efficacy of Ethyl Esters

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Materials Science

1. Polymer Synthesis

this compound can serve as a monomer in the synthesis of polymers with specific properties. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical strength.

Case Study:

- In a study focusing on polymer blends, the incorporation of this compound into poly(methyl methacrylate) matrices resulted in improved tensile strength and thermal resistance compared to control samples .

Cosmetic Applications

1. Skin Care Formulations

The compound's ester functionality makes it suitable for use in cosmetic formulations, particularly in skin care products where it can act as an emollient or skin-conditioning agent.

Data Table: Formulation Stability Tests

| Formulation Type | Stability (Months) | pH Level |

|---|---|---|

| Cream with Ethyl Ester | 12 | 5.5 |

| Lotion without Ethyl Ester | 6 | 6.0 |

Case Study:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Diversity and Substituent Effects

The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, but its positioning and adjacent functional groups significantly alter biological activity:

- This compound was synthesized in 76% yield and isolated as a light-yellow solid .

- Pyridazinone-Triazole Hybrids: Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (3) features a pyridazinone core linked to a piperazine ring.

- Cyclohexenone Derivatives: Compounds like ethyl 4-((4-chlorophenyl)amino)-5-oxocyclohex-3-ene-1-carboxylate (3i) exhibit a cyclohexenone ring, synthesized via procedure A with 82% yield. The conjugated enone system may contribute to electrophilic reactivity .

Data Table: Key Analogs of Ethyl 2-(3-(4-Chlorophenyl)cyclobutyl)acetate

Biological Activity

Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that includes a cyclobutyl ring and a chlorophenyl substituent, which contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 276.75 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be linked to its potential therapeutic effects. The presence of the chlorophenyl group enhances binding affinity to target enzymes, potentially leading to altered metabolic pathways .

- Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is crucial for its potential anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 5 to 10 µM across different cell lines, suggesting moderate potency .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was associated with the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring increases lipophilicity and enhances receptor binding affinity.

- Cyclobutyl Ring : The cyclobutyl moiety contributes to conformational rigidity, which may improve interaction with biological targets compared to more flexible structures.

- Ester Functional Group : The ethyl acetate moiety plays a role in solubility and bioavailability, influencing overall pharmacokinetics .

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on MCF-7 cells. Results indicated that treatment with the compound led to increased apoptotic markers and reduced cell viability after 48 hours .

- Animal Models : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls. Histological analysis showed decreased infiltration of inflammatory cells .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic vinylic substitution followed by cyclization. For example, diene intermediates react with ethyl 2-mercaptoacetate under solvent-free conditions at room temperature to form thioacetate derivatives (80% yield). Subsequent amination with 4-chloroaniline in methanol at 0°C to room temperature facilitates cyclization, yielding cyclobutane-containing products (60% yield) . Optimization involves adjusting stoichiometry (e.g., 2.2-fold excess of nucleophiles), temperature control, and solvent selection to minimize side reactions.

Q. How is the structural identity of this compound confirmed spectroscopically?

Structural confirmation employs:

- X-ray crystallography : Bond angles (e.g., C–C–C angles of 104.7°–130.1°) and dihedral angles (e.g., N–C–C–O torsion angles of −178.2° to 164.7°) validate the cyclobutyl and ester moieties .

- NMR : Distinct signals for the 4-chlorophenyl group (δ 7.2–7.4 ppm), cyclobutyl protons (δ 2.5–3.5 ppm), and ester carbonyl (δ 170–175 ppm).

- IR : Stretching vibrations for C=O (~1740 cm⁻¹) and C–Cl (~750 cm⁻¹) .

Q. What are the common impurities or byproducts observed during synthesis, and how are they resolved?

Byproducts include unreacted diene intermediates or over-aminated derivatives. Chromatographic purification (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/water) are effective. For instance, unreacted 4-chloroaniline can be removed via acidic washes .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclobutyl ring in nucleophilic substitution reactions?

The cyclobutyl ring’s strain (bond angles <109.5°) increases reactivity toward nucleophiles. Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at adjacent carbons, facilitating substitutions. Steric hindrance from the phenyl group directs nucleophilic attack to less hindered positions, as observed in regioselective amination . Computational modeling (DFT) can predict reactive sites by analyzing LUMO distributions.

Q. What methodological challenges arise in achieving enantioselective synthesis of this compound, and what strategies address them?

Enantioselectivity is challenging due to the planar cyclobutyl ring. Strategies include:

- Chiral catalysts : Use of enantiopure ligands (e.g., BINAP) in palladium-catalyzed cross-couplings .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic mixtures (e.g., ethyl γ-chloroacetoacetate derivatives) .

- Chiral auxiliaries : Temporary stereochemical control via Evans oxazolidinones .

Q. How can contradictory data on reaction yields be analyzed and reconciled across studies?

Yield discrepancies (e.g., 60% vs. 74% in similar syntheses) arise from:

- Solvent polarity : Methanol vs. THF affects transition-state stabilization.

- Temperature gradients : Slow warming (0°C → RT) vs. rapid heating impacts cyclization efficiency.

- Catalyst loading : Trace metals in reagents may unintentionally catalyze side reactions . Systematic DOE (Design of Experiments) identifies critical variables.

Q. What role does this compound play in medicinal chemistry as a precursor to bioactive molecules?

The 4-chlorophenyl and ester groups make it a versatile intermediate for:

- Anticancer agents : Derivatives like pyridinone and thiazolidinone hybrids inhibit kinase activity .

- Antimicrobials : Cyclobutane-containing sulfonamides exhibit enhanced membrane penetration .

- Neuroactive compounds : Structural analogs modulate dopamine receptors in Parkinson’s disease models .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.